![molecular formula C9H12N4O B13195618 N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a pyrimidine ring attached to a piperidine ring, with a hydroxylamine group at the piperidine nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can be employed .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multistep processes that include cyclization, hydrogenation, and functionalization. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride) .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives such as:
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Used as selective inhibitors of protein kinase B (Akt).
Uniqueness
N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine is unique due to its specific structure, which combines a pyrimidine ring with a piperidine ring and a hydroxylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H12N4O |
|---|---|
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
N-(1-pyrimidin-2-ylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H12N4O/c14-12-8-2-6-13(7-3-8)9-10-4-1-5-11-9/h1,4-5,14H,2-3,6-7H2 |
Clave InChI |
YWTUGIJQXWNURS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=NO)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
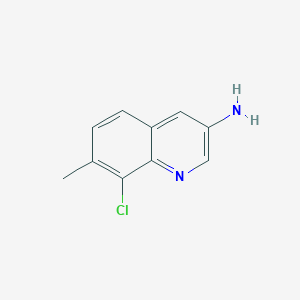
![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)

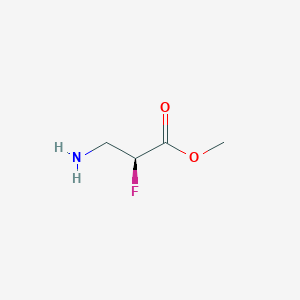
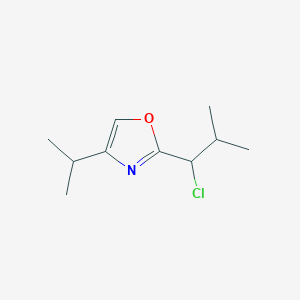
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13195580.png)

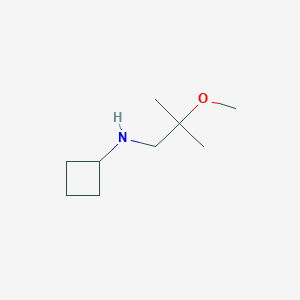
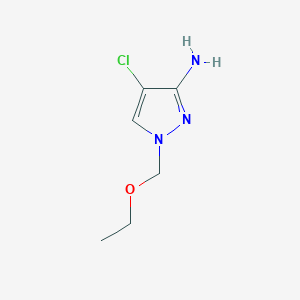
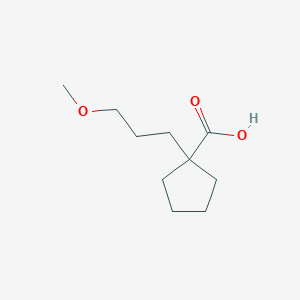
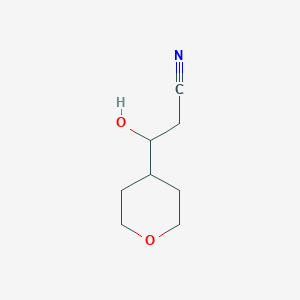
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
